3,3-Dimethylbutane-2,2-diol
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Overview
Description
3,3-Dimethylbutane-2,2-diol is an organic compound with the molecular formula C6H14O2 It is a type of diol, meaning it contains two hydroxyl (OH) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutane-2,2-diol can be synthesized through several methods. One common method involves the reduction of acetone using magnesium in the presence of mercury chloride. Another method includes the reduction of acetone with aluminum amalgam or electrochemically . Additionally, it can be prepared by the photochemical conversion of acetone in the presence of hydrogen donors .
Industrial Production Methods
On an industrial scale, this compound is often produced by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas in the presence of water at temperatures ranging from 40°C to 180°C . This method does not require the addition of catalysts and is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutane-2,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: It can be oxidized to form pinacolone using sulfuric acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Major Products
Scientific Research Applications
3,3-Dimethylbutane-2,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Used in the production of rubber and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutane-2,2-diol involves its ability to undergo rearrangement and substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane-2,3-diol: Another diol with similar properties but different structural arrangement.
Pinacolone: A ketone derived from 3,3-Dimethylbutane-2,2-diol through the pinacol rearrangement.
2,3-Butanediol: A diol with different reactivity and applications.
Uniqueness
This compound is unique due to its ability to undergo the pinacol rearrangement, forming pinacolone. This reaction is a key step in many synthetic pathways and highlights the compound’s versatility in organic chemistry .
Properties
CAS No. |
376647-84-6 |
---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
3,3-dimethylbutane-2,2-diol |
InChI |
InChI=1S/C6H14O2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |
InChI Key |
LGZDEJZAECZIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(O)O |
Origin of Product |
United States |
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